

# The Strategic Shift from MK-5204 to Ibrexafungerp in Antifungal Drug Development

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## Compound of Interest

Compound Name: MK-5204

Cat. No.: B12423255

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The landscape of antifungal drug development witnessed a pivotal shift with the discontinuation of **MK-5204** in favor of ibrexafungerp. This decision was not rooted in the failure of **MK-5204**, but rather in a strategic realignment of pharmaceutical portfolios and the successful chemical optimization of a new lead candidate, ibrexafungerp, which demonstrated superior preclinical and clinical potential. Ibrexafungerp, a first-in-class triterpenoid antifungal, has since emerged as a significant advancement in the treatment of fungal infections, particularly for vulvovaginal candidiasis (VVC).

The development of both **MK-5204** and ibrexafungerp originated from the same class of enfumafungin-derived compounds, which act by inhibiting  $\beta$ -(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. Merck & Co. was initially involved in the development of this class of antifungals. However, following a strategic review and prioritization of its infectious disease portfolio, Merck decided to return the development and commercialization rights for the lead compound, then known as MK-3118, to SCYNEXIS, Inc.<sup>[1][2][3]</sup>. SCYNEXIS subsequently continued the development of MK-3118, which was later named ibrexafungerp (formerly SCY-078).

**MK-5204** was a promising orally active  $\beta$ -1,3-glucan synthesis inhibitor that demonstrated broad-spectrum activity against *Candida* species and robust efficacy in a murine model of disseminated candidiasis<sup>[4]</sup>. However, further chemical optimization of the enfumafungin scaffold led to the discovery of ibrexafungerp. This newer compound exhibited significant improvements, including enhanced antifungal activity in the presence of serum and increased oral exposure, making it a superior candidate for clinical development<sup>[5]</sup>.

## Comparative Preclinical and Clinical Data

While direct head-to-head clinical trial data between **MK-5204** and ibrexafungerp is unavailable due to the discontinuation of **MK-5204**'s development, a comparison of their available preclinical and clinical data highlights the advantages that led to the prioritization of ibrexafungerp.

### In Vitro Antifungal Activity

Ibrexafungerp has demonstrated potent in vitro activity against a wide range of *Candida* species, including strains resistant to other antifungal agents.

Organism	Ibrexafungerp MIC Range (µg/mL)	Ibrexafungerp MIC50 (µg/mL)	Ibrexafungerp MIC90 (µg/mL)
<i>Candida albicans</i>	0.016 - 0.5	0.06	0.125
<i>Candida glabrata</i>	0.016 - 8	0.25	1
<i>Candida parapsilosis</i>	0.03 - 4	0.5	1
<i>Candida tropicalis</i>	0.06 - ≥8	0.5	2
<i>Candida krusei</i>	0.125 - 1	1	1
<i>Candida auris</i>	0.25 - 2	1	1

Data compiled from multiple sources. MIC values can vary based on testing methodology.

**MK-5204** also showed broad-spectrum activity against *Candida* species in preclinical studies[4]. However, the optimization that led to ibrexafungerp resulted in improved potency, particularly in the presence of serum, a critical factor for treating systemic infections[5].

### Pharmacokinetic Profile

One of the key advantages of ibrexafungerp is its oral bioavailability, a significant improvement over the existing echinocandin class of glucan synthase inhibitors which are only available in intravenous formulations.

Parameter	Ibrexafungerp
Route of Administration	Oral
Time to Max. Concentration (Tmax)	4 - 6 hours
Elimination Half-life (t1/2)	Approximately 20 hours
Protein Binding	>99%
Metabolism	Primarily via CYP3A4
Excretion	Predominantly in feces
Data for ibrexafungerp.	

Preclinical studies of **MK-5204** also demonstrated oral efficacy; however, the structural modifications in ibrexafungerp led to improved oral exposure[4][5].

## In Vivo Efficacy

Both **MK-5204** and ibrexafungerp have shown efficacy in murine models of disseminated candidiasis. **MK-5204** demonstrated a robust reduction in fungal burden in the kidneys of infected mice[4]. Similarly, ibrexafungerp has shown significant efficacy in murine models of invasive candidiasis, including infections caused by resistant strains like *Candida auris*[6]. The improved pharmacokinetic and pharmacodynamic properties of ibrexafungerp are believed to contribute to its potent in vivo activity.

## Experimental Protocols

### In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) for ibrexafungerp and comparator antifungal agents are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 protocols.

## Protocol Outline:

- Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates to ensure viability and purity. A standardized inoculum suspension is then prepared in RPMI 1640 medium.
- Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates to achieve a range of concentrations.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. For echinocandins and ibrexafungerp, this is often a reduction in turbidity.

## Murine Model of Disseminated Candidiasis

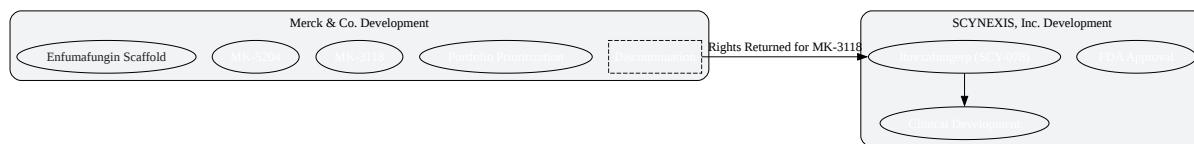
The *in vivo* efficacy of glucan synthase inhibitors is commonly evaluated in a murine model of disseminated candidiasis.

## Protocol Outline:

- Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are typically used to establish a robust infection.
- Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of a *Candida* species.
- Treatment: At a specified time post-infection, treatment is initiated with the test compound (e.g., **MK-5204** or ibrexafungerp) administered orally, and a control group receives a vehicle.
- Efficacy Assessment: The primary endpoint is the fungal burden in target organs, typically the kidneys, which are harvested at the end of the study period. The kidneys are homogenized, and serial dilutions are plated on agar to enumerate colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group

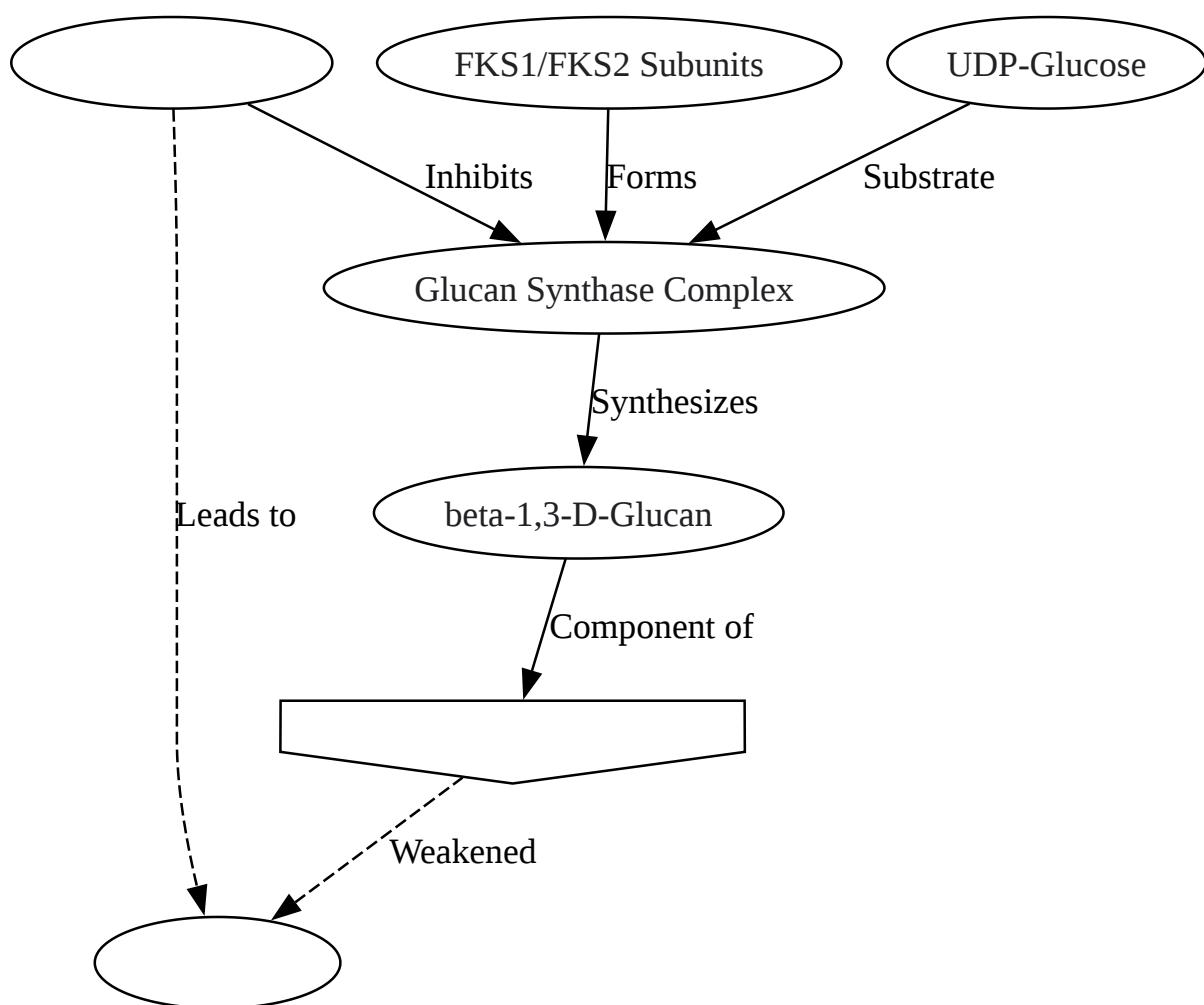
indicates efficacy. Survival studies are also conducted where the endpoint is the time to morbidity.

## Signaling Pathways and Logical Relationships



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Figure 1. Logical flow of the development shift from **MK-5204** to ibrexafungerp.



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Figure 2. Mechanism of action of ibrexafungerp via glucan synthase inhibition.

## Conclusion

The transition from the development of **MK-5204** to the successful launch of ibrexafungerp is a compelling case study in pharmaceutical research and development. It underscores the importance of continuous chemical optimization to identify candidates with the most favorable pharmacological profiles. While **MK-5204** was a promising compound, ibrexafungerp's enhanced properties, particularly its improved oral exposure and activity in the presence of serum, positioned it as a superior therapeutic agent. The strategic decision by Merck to reprioritize its portfolio, followed by the focused development by SCYNEXIS, ultimately led to

the approval of a novel, first-in-class oral antifungal, addressing a significant unmet medical need in the treatment of fungal infections.

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